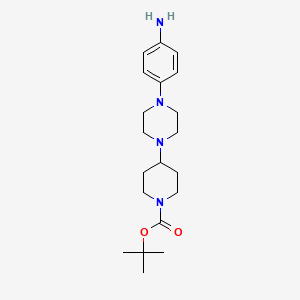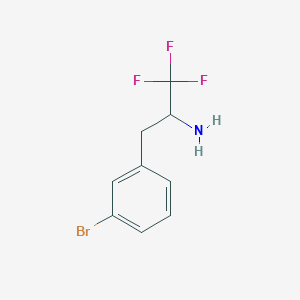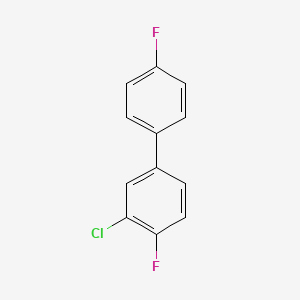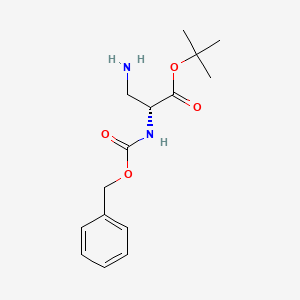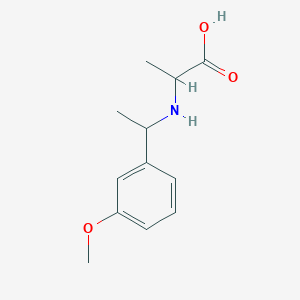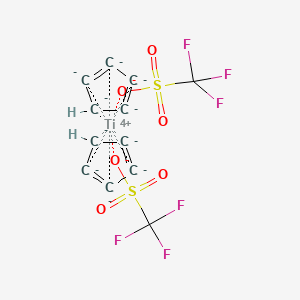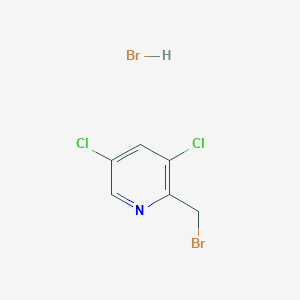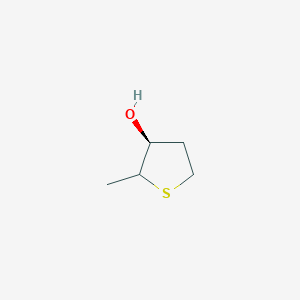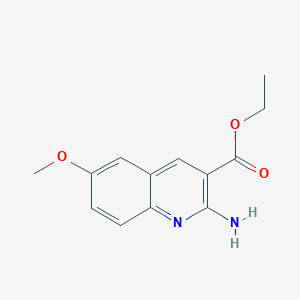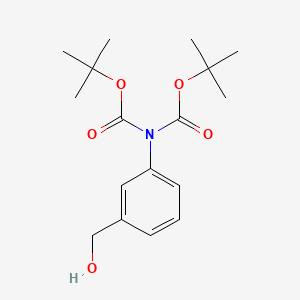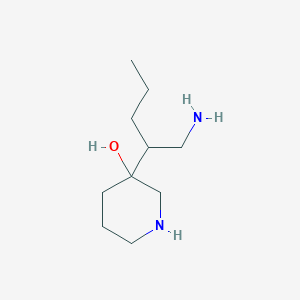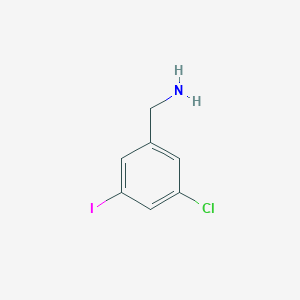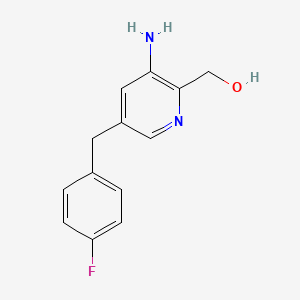
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methanol group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
化学反应分析
Types of Reactions
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and differentiation.
相似化合物的比较
Similar Compounds
(3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-(4-bromobenzyl)pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Amino-5-(4-methylbenzyl)pyridin-2-yl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other substituents.
属性
分子式 |
C13H13FN2O |
|---|---|
分子量 |
232.25 g/mol |
IUPAC 名称 |
[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-7,17H,5,8,15H2 |
InChI 键 |
UPISNPVCTQNKKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)CO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
